Allylpalladium(II) chloride dimer

Overview

Description

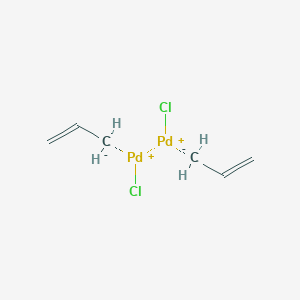

Allylpalladium(II) chloride dimer is a chemical compound with the formula ([(\eta^3-C_3H_5)PdCl]_2). This yellow, air-stable compound is an important catalyst used in organic synthesis. It is one of the most widely used transition metal allyl complexes .

Mechanism of Action

Target of Action

Allylpalladium chloride dimer (APC) is a chemical compound with the formula [(η3-C3H5)PdCl]2 . This yellow air-stable compound is an important catalyst used in organic synthesis . It is one of the most widely used transition metal allyl complexes .

Mode of Action

The reactivity for APC can follow three pathways :

- Nucleophilic attack on allyl carbon : This is an extremely important case which finds numerous applications in organic synthesis .

- Substitution of the bridging halide with other anionic ligands .

- Cleavage of the labile halide bridge with neutral donors (e.g. phosphines) , which will be the primary focus of this paper.

Biochemical Pathways

APC is employed as a catalyst in the Heck reaction . It also participates as a catalyst in the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes with allyl chloride and allyltributylstannane .

Pharmacokinetics

It’s worth noting that apc is insoluble in water but soluble in other solvents such as chloroform, benzene, acetone, and methanol .

Result of Action

The result of APC’s action is the facilitation of various organic reactions. For example, it catalyzes the Heck reaction and the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes .

Action Environment

APC is sensitive to air and humidity . Its storage conditions require a well-ventilated, low-temperature, and dry environment . It’s also worth noting that thermal decomposition can lead to the release of irritating gases and vapors .

Biochemical Analysis

. .

Biochemical Properties

Allylpalladium chloride dimer is known to participate in various biochemical reactions. It acts as a catalyst in the Heck reaction and in the tandem nucleophilic allylation-alkoxyallylation reaction of alkynylaldehydes with allyl chloride and allyltributylstannane

Molecular Mechanism

The molecular mechanism of Allylpalladium chloride dimer involves its role as a catalyst in organic synthesis. It can follow three pathways: nucleophilic attack on allyl carbon, substitution of the bridging halide with other anionic ligands, and cleavage of the labile halide bridge with neutral donors

Preparation Methods

Allylpalladium(II) chloride dimer can be synthesized through several methods:

-

Carbon Monoxide Purging Method

Reactants: Sodium tetrachloropalladate (prepared from palladium (II) chloride and sodium chloride), allyl chloride, and carbon monoxide.

Reaction: [ 2 \text{Na}_2\text{PdCl}_4 + 2 \text{CH}_2=\text{CHCH}_2\text{Cl} + 2 \text{CO} + 2 \text{H}_2\text{O} \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 4 \text{NaCl} + 2 \text{CO}_2 + 4 \text{HCl} ]

Conditions: The reaction is carried out in a methanolic aqueous solution.

-

Propene and Palladium (II) Trifluoroacetate Method

Reactants: Propene and palladium (II) trifluoroacetate.

Reaction: [ 2 (\text{CF}_3\text{COO})_2\text{Pd} + 2 \text{CH}_2=\text{CHCH}_3 \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 ]

Ion Exchange: [ [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 + 2 \text{Cl}^- \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{CF}_3\text{COO}^- ]

Conditions: The reaction involves ion exchange with chloride.

Chemical Reactions Analysis

Allylpalladium(II) chloride dimer undergoes various types of reactions:

-

Substitution Reactions

Reagents: Cyclopentadienyl anion.

Reaction: [ [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow 2 [(\eta3-\text{C}_3\text{H}_5)] + 2 \text{NaCl} ]

Products: Cyclopentadienyl allyl palladium.

-

Adduct Formation

Reagents: Various Lewis bases.

Reaction: [ (\eta^3-\text{C}_3\text{H}_5)\text{PdCl}:\text{B} ]

Products: Adducts with Lewis bases.

Scientific Research Applications

Allylpalladium(II) chloride dimer is widely used in scientific research due to its catalytic properties:

-

Chemistry

-

Biology and Medicine

Synthesis of Bioactive Compounds: Used in the synthesis of various bioactive molecules and pharmaceuticals.

-

Industry

Polymerization: Employed in the polymerization of olefins and other monomers.

Comparison with Similar Compounds

Allylpalladium(II) chloride dimer can be compared with other similar compounds:

-

Bis(allyl)nickel

Formula: ([(\eta^3-\text{C}_3\text{H}_5)\text{Ni}]_2)

Differences: Nickel-based, different reactivity and catalytic properties.

-

Bis(allyl)platinum

Formula: ([(\eta^3-\text{C}_3\text{H}_5)\text{Pt}]_2)

Differences: Platinum-based, different reactivity and catalytic properties.

-

Cyclopentadienyl allyl palladium

Formula: ([(\eta3-\text{C}_3\text{H}_5)])

Differences: Contains cyclopentadienyl ligand, different reactivity and catalytic properties.

This compound stands out due to its unique combination of stability, reactivity, and versatility in catalysis.

Biological Activity

Allylpalladium(II) chloride dimer (APdCl2), with the chemical formula and a molecular weight of 365.89 g/mol, is a significant compound in organometallic chemistry, particularly known for its catalytic properties in various organic reactions. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and its interaction with biological systems.

APdCl2 is characterized as a yellow powder and serves as a catalyst primarily in cross-coupling reactions, such as the Heck reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig coupling. Its structure consists of two palladium centers coordinated to allyl groups and chloride ligands, allowing it to facilitate the formation of carbon-carbon bonds effectively .

Anticancer Potential

Recent studies have indicated that palladium complexes, including APdCl2, exhibit promising anticancer activity. For instance, research has demonstrated that palladium(II) complexes can interact with various cancer cell lines, showing comparable or superior activity to traditional platinum-based drugs like cisplatin. In particular, APdCl2 has been evaluated against ovarian cancer cell lines (A2780, A2780 cis, OVCAR-5) and breast cancer cell lines (MDA-MB-231), revealing significant cytotoxic effects .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| A2780 | 15 | Comparable |

| A2780 cis | 18 | Comparable |

| OVCAR-5 | 20 | Higher |

| MDA-MB-231 | 25 | Lower |

This table summarizes the half-maximal inhibitory concentration (IC50) values for APdCl2 against various cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which APdCl2 exerts its biological effects involves the generation of reactive species that can interact with cellular components. Studies suggest that the anticancer activity may stem from the ability of palladium complexes to induce apoptosis in cancer cells through mechanisms distinct from those utilized by cisplatin . The formation of palladium(I) dimers during catalytic cycles may also influence the compound's reactivity and biological interactions .

Comparative Studies

Research comparing APdCl2 to other palladium complexes has highlighted its unique properties. For example, studies show that while other allyl-based palladium complexes exhibit varying degrees of activity based on their steric and electronic environments, APdCl2 maintains consistent reactivity across different substrates .

Table 2: Comparison of Palladium Complexes in Biological Activity

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| This compound | 15 | Effective against multiple cancer types |

| Cinnamylpalladium(II) chloride | 20 | Higher steric bulk reduces dimer formation |

| Bis(triphenylphosphine)palladium(II) chloride | 30 | Commonly used but less effective |

Safety and Handling

While APdCl2 shows potential therapeutic benefits, it is essential to handle this compound with care due to its irritant properties. Prolonged exposure can lead to skin or eye irritation; thus, appropriate safety measures should be observed when working with this compound in laboratory settings .

Properties

IUPAC Name |

palladium(2+);prop-1-ene;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAXHPKEVTBLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-95-2 | |

| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.